BenchChemオンラインストアへようこそ!

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Pharmaceutical Quality Control ANDA/DMF Filing Pharmacopoeial Reference Standards

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161798-02-3) is a thiazole-based small molecule (MF: C₁₄H₁₂N₂O₃S, MW: 288.32 g/mol) recognized by the United States Pharmacopeia (USP) as Febuxostat Related Compound C. It functions as a penultimate or late-stage intermediate in the dominant synthetic route to Febuxostat, a xanthine oxidase inhibitor for chronic gout and hyperuricemia.

Molecular Formula C14H12N2O3S
Molecular Weight 288.33
CAS No. 161798-02-3
Cat. No. B602055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
CAS161798-02-3
SynonymsEthyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Molecular FormulaC14H12N2O3S
Molecular Weight288.33
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)O)C#N)C
InChIInChI=1S/C14H12N2O3S/c1-3-19-14(18)12-8(2)16-13(20-12)9-4-5-11(17)10(6-9)7-15/h4-6,17H,3H2,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate CAS 161798-02-3: Procurement-Grade Identity for Febuxostat Intermediate Sourcing


Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161798-02-3) is a thiazole-based small molecule (MF: C₁₄H₁₂N₂O₃S, MW: 288.32 g/mol) recognized by the United States Pharmacopeia (USP) as Febuxostat Related Compound C . It functions as a penultimate or late-stage intermediate in the dominant synthetic route to Febuxostat, a xanthine oxidase inhibitor for chronic gout and hyperuricemia . The compound's structural architecture—featuring a free phenolic -OH, an electron-withdrawing 3-cyano substituent, and a 5-ethyl carboxylate ester—defines its reactivity profile, chromatographic behavior, and impurity-tracking utility, distinguishing it from earlier- or later-stage congeners .

Why Febuxostat Intermediate Sourcing Demands CAS 161798-02-3 Rather Than Generic Thiazole Analogs


Within the Febuxostat synthetic supply chain, CAS 161798-02-3 cannot be freely interchanged with its closest structural analogs—such as the free carboxylic acid (desisobutyl febuxostat, CAS 407582-48-3), the 3-formyl intermediate (CAS 161798-01-2), or the isobutyl-protected ethyl ester (CAS 160844-75-7)—because each occupies a distinct reaction node with divergent reactive handles, solubility profiles, and impurity-control requirements [1]. The ethyl ester of CAS 161798-02-3 serves as a masked carboxylic acid that facilitates selective downstream hydrolysis to Febuxostat, whereas the free acid analog introduces different ionization and solubility characteristics that compromise both synthetic efficiency and chromatographic method specificity [2]. Furthermore, USP monographs assign this compound an explicit pharmacopoeial identity (Related Compound C) for impurity quantification, rendering generic substitution analytically invalid for regulatory submissions [3].

Quantitative Procurement Evidence for Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate


USP Pharmacopoeial Identity vs. Non-Compendial Analogs: Regulatory Submission Readiness

CAS 161798-02-3 is codified as USP Febuxostat Related Compound C, a mandated reference standard for impurity method validation in Febuxostat drug substance and drug product monographs . In contrast, the commonly encountered free acid analog desisobutyl febuxostat (CAS 407582-48-3) is not listed in the USP monograph and lacks a defined pharmacopoeial acceptance criterion, requiring additional bridging validation for ANDA submissions [1]. This regulatory distinction eliminates method revalidation effort when CAS 161798-02-3 is sourced from a USP-compliant supplier.

Pharmaceutical Quality Control ANDA/DMF Filing Pharmacopoeial Reference Standards

Aqueous Solubility Differentiation vs. Free Carboxylic Acid Analog (Desisobutyl Febuxostat)

The ethyl ester CAS 161798-02-3 exhibits distinctly different aqueous solubility behavior compared to its hydrolysis product, the free carboxylic acid desisobutyl febuxostat (CAS 407582-48-3). The free acid is reported to have very low aqueous solubility of 0.13 g/L at 25 °C . While the ethyl ester is also poorly water-soluble, it demonstrates solubility in DMSO and methanol , providing a measurable handling advantage during intermediate isolation, chromatographic purification, and analytical sample preparation steps prior to the final hydrolysis.

Pre-formulation Solubility Biopharmaceutics

One-Pot Synthesis Efficiency: The Ethyl Ester as the Operationally Preferred Synthon

Process chemistry studies demonstrate that the ethyl carboxylate moiety at the 5-position of CAS 161798-02-3 enables a streamlined one-pot cyclocondensation with ethyl 2-chloroacetoacetate, yielding the thiazole core in a single operation without intermediate isolation [1]. Optimized synthetic routes targeting CAS 161798-02-3 achieved an overall four-step yield of 22.6% with no column chromatography required for final purification [2]. By contrast, synthetic routes that bypass the ethyl ester intermediate and attempt direct construction of the free carboxylic acid thiazole (CAS 407582-48-3) often encounter lower cyclization efficiency and require separate protection/deprotection sequences, affecting overall process mass intensity.

Process Chemistry Synthetic Efficiency Febuxostat Manufacturing

HPLC Impurity Tracking: Unique Retention Time and Response Factor as Febuxostat Impurity 5

CAS 161798-02-3 is designated as Febuxostat Impurity 5 in validated HPLC methods for Febuxostat drug substance [1]. Vendor-certified reference standards for this compound ship with full characterization data including HPLC chromatograms, MS/LC-MS spectra, ¹H NMR, FT-IR, and a Structure Elucidation Report (SER) [2]. The compound's unique combination of a free phenolic -OH and ethyl ester group yields a distinct relative retention time (RRT) that differs from the isobutoxy-protected intermediates (CAS 160844-75-7) and the amide impurity, enabling unambiguous peak assignment in stability-indicating methods [3]. Using a non-certified analog without matched RRT and relative response factor (RRF) data produces inaccurate impurity quantification, potentially leading to failed batch release.

Analytical Method Validation HPLC Impurity Profiling ICH Q3A/Q3B Compliance

Purity Specification Tiering: 97% Standard vs. >99% High-Purity Grades for Different Use Cases

CAS 161798-02-3 is commercially available across a tiered purity spectrum. Standard research-grade material is supplied at 97% purity (HPLC) by multiple vendors including Bidepharm and Aladdin Scientific . High-purity grades exceeding 99% (HPLC) are offered by specialized intermediate manufacturers for GMP and regulatory applications [1]. In contrast, the structurally related free acid analog desisobutyl febuxostat (CAS 407582-48-3) is typically supplied at 98% purity , but lacks GMP-grade documentation. The ability to source CAS 161798-02-3 at >99% purity with full regulatory documentation enables direct use in validated manufacturing processes without additional purification.

Purity Specification Quality Control Research vs. Manufacturing Grade

Hydrolysis Selectivity Advantage: Ethyl Ester as a Controllable Carboxylic Acid Precursor

The 5-ethyl carboxylate of CAS 161798-02-3 functions as a masked carboxylic acid that is selectively hydrolyzed in the final step to yield Febuxostat [1]. This late-stage deprotection strategy separates the reactive carboxylic acid handle from earlier synthetic transformations (formylation, oxime dehydration) where a free acid would be incompatible or would require additional protection/deprotection cycles. Patent literature explicitly identifies the ethyl ester hydrolysis as the terminal step in the dominant Febuxostat manufacturing route using barium hydroxide octahydrate, which delivers higher chemical purity with reduced amide by-product formation compared to conventional sodium hydroxide hydrolysis [2]. This contrasts with the free acid desisobutyl febuxostat (CAS 407582-48-3), which is primarily an impurity/degradant rather than a synthetic intermediate.

Synthetic Strategy Protecting Group Chemistry Febuxostat API Synthesis

Recommended Industrial and Research Applications for Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate CAS 161798-02-3


GMP Febuxostat API Manufacturing via Late-Stage Hydrolysis

CAS 161798-02-3 serves as the immediate precursor to Febuxostat in the dominant industrial synthetic route. Sourcing the compound at >99% purity (HPLC) with GMP documentation ensures that the final hydrolysis step yields Febuxostat API with minimized impurity carryover [1]. The ethyl ester's compatibility with barium hydroxide octahydrate hydrolysis—which delivers higher purity and lower amide by-product than NaOH-based hydrolysis—makes it the preferred synthon for commercial-scale manufacturing [2]. Procurement-grade material meeting USP compendial identity for Related Compound C also supports direct integration into validated batch records without additional qualification.

ANDA/NDA Analytical Method Development and Stability-Indicating HPLC Validation

As USP Febuxostat Related Compound C, CAS 161798-02-3 is the mandated reference standard for developing and validating stability-indicating HPLC methods required in ANDA and NDA submissions . The compound's certified reference material—shipped with HPLC, LC-MS, ¹H NMR, FT-IR, and Structure Elucidation Report—provides the definitive retention time and spectral fingerprint for impurity peak assignment in Febuxostat drug substance and drug product testing [3]. Using a non-certified or structurally distinct analog in this application introduces misidentification risk and regulatory rejection.

Febuxostat Impurity Profiling and ICH Q3A/Q3B Batch Release Testing

CAS 161798-02-3 is identified as Febuxostat Impurity 5 (also designated Impurity 28 in some pharmacopoeial frameworks) and must be quantified in every Febuxostat API batch per ICH Q3A thresholds [4]. The availability of this impurity reference at >99% purity with full characterization data enables accurate quantification at the 0.10% reporting threshold required for commercial batch release [5]. Generic substitution with non-certified or uncharacterized impurity material yields unreliable quantification and potential OOS (out-of-specification) results.

Process Development and Yield Optimization for Febuxostat Synthetic Routes

Process chemistry groups optimizing Febuxostat synthesis use CAS 161798-02-3 as the benchmark intermediate for evaluating alternative synthetic strategies. The published one-pot synthesis achieves 22.6% overall yield without column chromatography [6], establishing a reference point against which new routes (e.g., biocatalytic, flow chemistry, or alternative protecting group strategies) are compared. The compound's well-defined physicochemical profile—including solubility in DMSO/MeOH and pKa ~5.80 —supports solvent selection and work-up optimization in process development laboratories.

Quote Request

Request a Quote for Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.